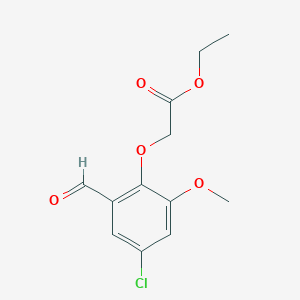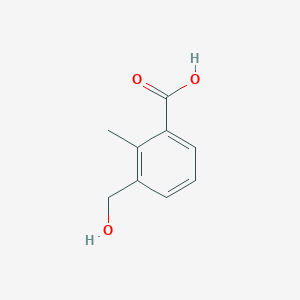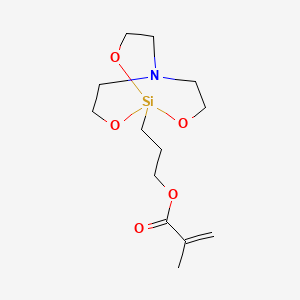
Methacryloxypropylsilatrane
描述
Methacryloxypropylsilatrane is an organosilicon compound with the chemical formula C13H23NO5Si. It is known for its unique structure, which includes a silatrane core and a methacryloxypropyl functional group.
生化分析
Biochemical Properties
The biochemical properties of Methacryloxypropylsilatrane are not well-documented in the literature. As an organosilane compound, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and the properties of the interacting molecules .
Cellular Effects
Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and respiratory tract irritation . These effects suggest that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Methacryloxypropylsilatrane can be synthesized through several methods. One common synthetic route involves the reaction of methacryloxypropyltrimethoxysilane with triethanolamine. The reaction typically occurs under reflux conditions in the presence of a catalyst, such as hydrochloric acid. The product is then purified through distillation or recrystallization .
Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the production process .
化学反应分析
Methacryloxypropylsilatrane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while reduction produces silane derivatives .
科学研究应用
Methacryloxypropylsilatrane has a wide range of applications in scientific research:
作用机制
The mechanism of action of methacryloxypropylsilatrane involves its ability to form stable complexes with various molecules. The silatrane core provides a unique three-dimensional structure that can interact with different molecular targets. This interaction can lead to the stabilization of reactive intermediates, enhancement of reaction rates, and improvement of material properties .
相似化合物的比较
Methacryloxypropylsilatrane can be compared with other similar compounds, such as:
3-Aminopropylsilatrane: This compound has a similar silatrane core but with an aminopropyl functional group.
Methacryloxypropyltrimethoxysilane: This compound lacks the silatrane core but has a similar methacryloxypropyl functional group.
This compound is unique due to its combination of the silatrane core and methacryloxypropyl functional group, which provides it with distinct chemical and physical properties .
属性
IUPAC Name |
3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)propyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5Si/c1-12(2)13(15)16-7-3-11-20-17-8-4-14(5-9-18-20)6-10-19-20/h1,3-11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRWJOHYBAKBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si]12OCCN(CCO1)CCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


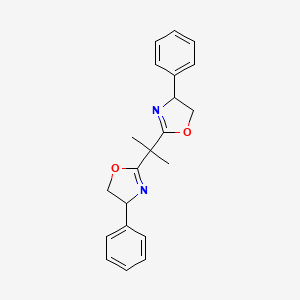
![Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- (9CI)](/img/structure/B3120915.png)
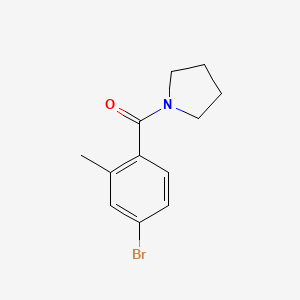
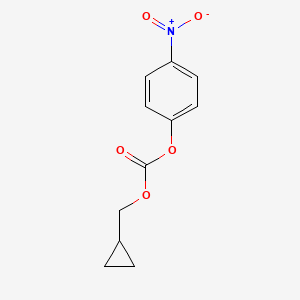
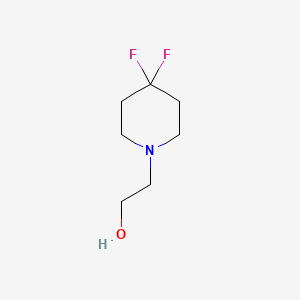
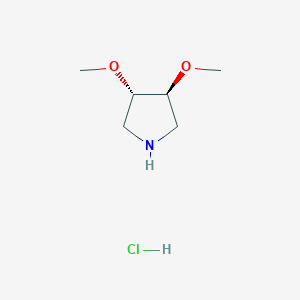
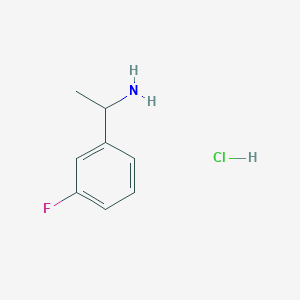
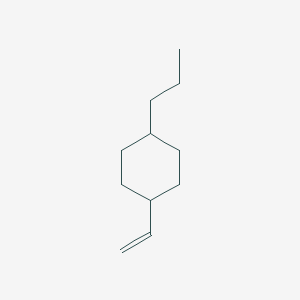

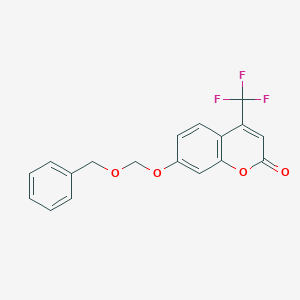
![Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]-](/img/structure/B3121001.png)

